Cas no 99-05-8 (3-Aminobenzoic acid)

3-アミノ安息香酸(3-Aminobenzoic acid)は、分子式C7H7NO2で表される有機化合物です。ベンゼン環にアミノ基とカルボキシル基がメタ位に配置された構造を持ち、医薬品中間体や染料合成の原料として重要な役割を果たします。高い純度と安定性を特徴とし、精密有機合成における反応性の制御が容易な点が利点です。また、両性イオン性を示すため、pH調整剤や緩衝液の成分としても利用可能です。実験室規模から工業生産まで幅広い用途に対応し、特に医薬品開発分野での応用が注目されています。

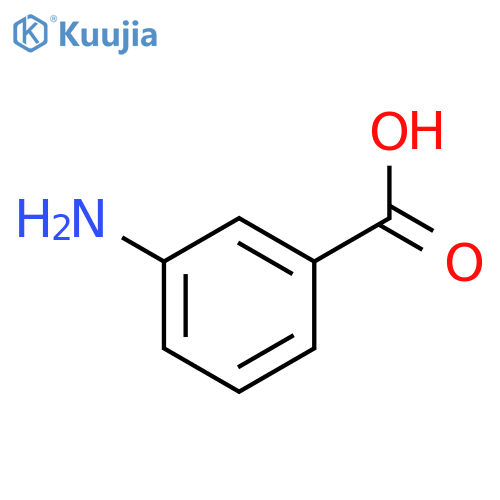

3-Aminobenzoic acid structure

商品名:3-Aminobenzoic acid

3-Aminobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Aminobenzoic acid

- 1-AMINO-3-CARBOXYBENZENE

- 3-CARBOXYANILINE

- AMINOBENZOIC-3 ACID

- H-3-ABZ-OH

- H-M-ABZ-OH

- M-AMINOBENZOIC ACID

- RARECHEM AL BO 0235

- 3-Aminobenzoesαure

- 3-aminobenzoic

- 3-amino-benzoicaci

- Aniline-3-carboxylic acid

- Benzaminicacid

- Benzoic acid, m-amino-

- Benzoicacid,3-amino-

- Maba

- m-amino-benzoicaci

- m-Carboxyaniline

- Meta-aminobenzoic acid

- Benzoic acid, 3-amino-

- m-Aminobenzoesaeure

- 3-Aminobenzoesaeure

- 3-Amino-Benzoic Acid

- MLS000069458

- G2X3B3O37U

- XFDUHJPVQKIXHO-UHFFFAOYSA-N

- SMR000059135

- 3-AminobenzoicAcid

- M-Amonibe

- NSC 15012

- Z57127542

- 3-Aminobenzoic acid, Vetec(TM) reagent grade, 98%

- F2191-0235

- Q223045

- AMINOBENZOIC ACID, M-

- aminobenzenecarboxylic acid

- Imidogen, (3-carboxyphenyl)-

- 4-14-00-01092 (Beilstein Handbook Reference)

- DTXSID3059183

- EINECS 202-724-4

- FT-0615027

- InChI=1/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10

- 3-anilinecarboxylic acid

- CHEMBL307782

- 3-Aminobenzoic Acid; Mesalazine Imp. D (EP); Mesalazine Impurity D

- m-aninobenzoic acid

- AM20050192

- MESALAZINE IMPURITY D [EP IMPURITY]

- EN300-18376

- WLN: ZR CVQ

- M-AMINOBENZOIC ACID [MI]

- NS00014560

- m-amino benzoic acid

- NSC-15012

- HMS2236H06

- DB02054

- 143450-90-2

- M-Amonibenzoic acid

- BDBM50226518

- SY001800

- M-Amonibenzoate

- D70484

- Oprea1_172994

- GBC

- MLS001076476

- NSC15012

- NCGC00018151-02

- HMS3369J18

- AI3-04707

- CS-W019987

- Q-200359

- NCGC00018151-03

- CHEBI:42682

- Opera_ID_150

- 3-Aminobenzoic acid, Pharmaceutical Secondary Standard; Certified Reference Material

- MFCD00007795

- STR00672

- 3-amino benzoic acid

- A0268

- 3-Aminobenzoic acid, 98%

- UNII-G2X3B3O37U

- NCGC00018151-01

- Aniline-3-carboxylate

- AKOS000119015

- BRN 0471603

- SCHEMBL27648

- 99-05-8

- 3-Aminobenzoic acid, 99%

- Benzoic acid, 3amino

- mCarboxyaniline

- DB-022255

- Benzoic acid, mamino

- mAminobenzoic acid

- MESALAZINE IMPURITY D (EP IMPURITY)

- 3aminobenzoic acid

- STK301688

- BBL037339

- DTXCID8049092

- 3Carboxyaniline

- Aniline3carboxylic acid

- FA07680

-

- MDL: MFCD00007795

- インチ: 1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)

- InChIKey: XFDUHJPVQKIXHO-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H])=O

- BRN: 0471603

計算された属性

- せいみつぶんしりょう: 137.04800

- どういたいしつりょう: 137.047678

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 色と性状: 白や淡黄色の針状結晶で、味は甘い。

- 密度みつど: 1.510(lit.)

- ゆうかいてん: 178-180 °C (lit.)

- ふってん: 251.96°C (rough estimate)

- フラッシュポイント: 華氏温度:302°f

摂氏度:150°c - 屈折率: 1.5323 (estimate)

- ようかいど: 5.9 g/L (15°C)

- すいようせい: 5.9 g/L (15 ºC)

- PSA: 63.32000

- LogP: 1.54820

- 酸性度係数(pKa): 4.78(at 25℃)

- かんど: 光に敏感

- ようかいせい: 冷水、冷アルコール、冷クロロホルムに微溶解し、アセトンに溶けやすく、沸騰水、熱エタノール、熱クロロホルム、エーテルに溶け、ベンゼン、ガソリンに溶けない。

- マーカー: 421

3-Aminobenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S37/39

- RTECS番号:DG1225000

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- TSCA:Yes

- リスク用語:R36/37/38

3-Aminobenzoic acid 税関データ

- 税関コード:29224995

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3-Aminobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017997-500g |

3-Aminobenzoic acid |

99-05-8 | 98% | 500g |

¥460 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85860-100g |

Aminobenzenecarboxylic acid |

99-05-8 | 98% | 100g |

¥58.0 | 2021-09-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047755-100g |

3-Aminobenzoic acid |

99-05-8 | 98% | 100g |

¥79.00 | 2024-04-23 | |

| Enamine | EN300-18376-0.5g |

3-aminobenzoic acid |

99-05-8 | 95% | 0.5g |

$19.0 | 2023-09-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19540-500g |

3-Aminobenzoic acid, 98% |

99-05-8 | 98% | 500g |

¥1679.00 | 2023-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047755-1kg |

3-Aminobenzoic acid |

99-05-8 | 98% | 1kg |

¥789.00 | 2024-04-23 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684589443- 25g |

3-Aminobenzoic acid |

99-05-8 | 98% | 25g |

¥ 52.9 | 2021-05-18 | |

| Apollo Scientific | OR1944-500g |

3-Aminobenzoic acid |

99-05-8 | 99% | 500g |

£45.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800356-2.5kg |

3-Aminobenzoic acid |

99-05-8 | 98% | 2.5kg |

2,750.00 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0268-500G |

3-Aminobenzoic Acid |

99-05-8 | >99.0%(T) | 500g |

¥2600.00 | 2024-04-15 |

3-Aminobenzoic acid サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:99-05-8)3-Aminobenzoic acid

注文番号:A1466

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:01

価格 ($):326.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:99-05-8)间氨基苯甲酸

注文番号:LE3368835

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:43

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:99-05-8)3-Aminobenzoic acid

注文番号:LE11531

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:05

価格 ($):discuss personally

3-Aminobenzoic acid 関連文献

-

Jekaterina Hermane,Simone Eichner,Lena Mancuso,Benjamin Schr?der,Florenz Sasse,Carsten Zeilinger,Andreas Kirschning Org. Biomol. Chem. 2019 17 5269

-

Colin C. Seaton CrystEngComm 2011 13 6583

-

Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93

-

Anuradha Shukla,Eram Khan,Karnica Srivastava,Kirti Sinha,Poonam Tandon,Venu R. Vangala CrystEngComm 2017 19 3921

-

Ehsan Nazarzadeh Zare,Moslem Mansour Lakouraj,Atefeh Ramezani New J. Chem. 2016 40 2521

99-05-8 (3-Aminobenzoic acid) 関連製品

- 2486-70-6(4-Amino-3-methylbenzoic acid)

- 150-13-0(sunbrella)

- 619-05-6(3,4-Diaminobenzoic acid)

- 2458-12-0(3-Amino-4-methylbenzoic acid)

- 2486-75-1(4-Amino-2-methylbenzoic acid)

- 138-84-1(Aminobenzoate Potassium)

- 118-97-8(4-Chloro-3,5-dinitrobenzoic acid)

- 535-87-5(3,5-Diaminobenzoic acid)

- 99-31-0(5-Aminoisophthalic acid)

- 99-64-9(3-Dimethylaminobenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:99-05-8)3-Aminobenzoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:99-05-8)3-AMinobenzoic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ